

# Astragaloside II organ distribution in Astragalus plants

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## Compound Focus: Astragaloside II

CAS No.: 84676-89-1

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## Astragaloside II Content in Different Plant Organs

The following table summarizes the distribution of **Astragaloside II** within different parts of *Astragalus membranaceus* var. *mongholicus* (Bge.) plants, based on chromatographic analysis.

Plant Organ	Astragaloside II Content (mg/g Dry Weight)	Experimental Method	Citation
Root	2.09 mg/g	HPLC	[1]
Flower	0.15 mg/g	UPLC-MS/MS	[2]
Stem	0.11 mg/g	UPLC-MS/MS	[2]
Leaf	0.02 mg/g	UPLC-MS/MS	[2]
Rhizome	0.01 mg/g	UPLC-MS/MS	[2]

## Pharmacological Tissue Distribution in Rats

This table shows the concentration of **Astragaloside II** in various rat tissues after oral administration of a multi-herb formulation, indicating its potential target sites.

Rat Tissue	Concentration (ng/g or ng/mL)	Time Post-Dose (hr)	Experimental Method	Citation
Stomach	1,150.0 ng/g	1 hr	UPLC-ESI-MS	[3]
Small Intestine	734.6 ng/g	1 hr	UPLC-ESI-MS	[3]
Large Intestine	695.1 ng/g	1 hr	UPLC-ESI-MS	[3]
Kidney	373.3 ng/g	1 hr	UPLC-ESI-MS	[3]
Liver	358.1 ng/g	1 hr	UPLC-ESI-MS	[3]
Spleen	287.4 ng/g	1 hr	UPLC-ESI-MS	[3]
Lung	284.2 ng/g	1 hr	UPLC-ESI-MS	[3]
Heart	239.7 ng/g	1 hr	UPLC-ESI-MS	[3]
Plasma	177.1 ng/mL	1 hr	UPLC-ESI-MS	[3]
Brain	32.8 ng/g	1 hr	UPLC-ESI-MS	[3]

## Detailed Experimental Protocols

For researchers looking to replicate or understand the data generation process, here are the key methodologies used in the cited studies.

### 1. Plant Sample Analysis via UPLC-MS/MS [2]

- Sample Preparation:** Plant organs (root, rhizome, stem, leaf, flower) were dried, pulverized, and extracted with methanol.
- Instrumentation:** Ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).
- Chromatography:** A C18 column was used with a gradient elution of water and acetonitrile as the mobile phase.

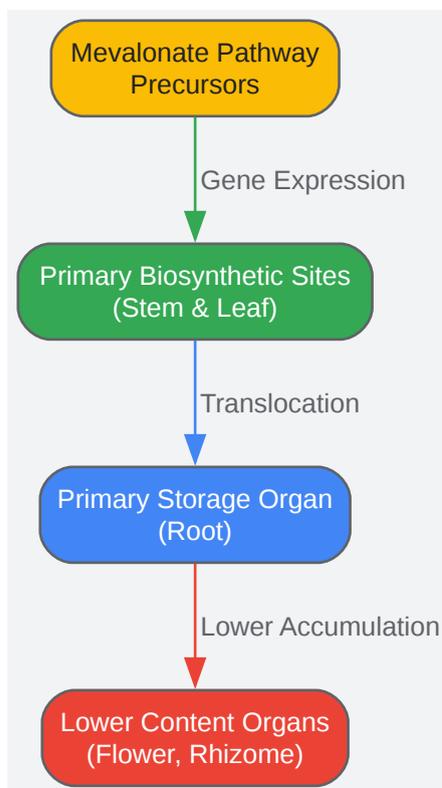
- **Detection & Quantification:** Mass spectrometry was performed in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity. Quantification was achieved using external standard calibration curves.

## 2. Tissue Distribution Study in Rats via UPLC-ESI-MS [3]

- **Animal Dosing:** Rats were orally administered Zhenqi Fuzheng capsules (containing **Astragaloside II**).
- **Sample Collection:** At predetermined time points, blood was collected, and tissues were harvested, homogenized, and processed.
- **Sample Extraction:** Analytes were extracted from biological matrices using protein precipitation.
- **Instrumentation & Analysis:** A UPLC system with an electrospray ionization (ESI) source and a mass spectrometer was used. The method was validated for specificity, linearity, accuracy, and precision.

## Biosynthesis and Distribution Workflow

The diagram below illustrates the inferred biosynthetic pathway and organ distribution of **Astragaloside II** within the *Astragalus* plant, based on gene expression and content analysis [1].



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## Key Insights for Research and Development

- **Prioritize Roots for Extraction:** The root is the most viable source for extracting **Astragaloside II**, which aligns with its traditional use. The stems and leaves, while containing less **Astragaloside II**, may be considered for more sustainable harvesting or as a source of other valuable flavonoids [2] [1] [4].
- **Consider Broad Bioavailability:** The pharmacological data shows that **Astragaloside II** is absorbed and distributed widely to major organs, supporting its systemic effects. The high initial concentrations in the gastrointestinal tract are consistent with oral administration [3].
- **Leverage Validated Methods:** The described UPLC-MS/MS protocols provide robust and sensitive methods for quality control of herbal materials and for pharmacokinetic studies in drug development [3] [2].

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## References

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